molecular formula C19H16N4O5 B392152 ETHYL 5-(3-NITROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE

ETHYL 5-(3-NITROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE

Katalognummer: B392152
Molekulargewicht: 380.4g/mol
InChI-Schlüssel: IIHBUHHNQHOVDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-({3-nitrobenzoyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitrobenzoyl group, a phenyl group, and an ethyl ester group attached to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(3-NITROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through a nucleophilic substitution reaction using 3-nitrobenzoyl chloride and the pyrazole derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-({3-nitrobenzoyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Aqueous sodium hydroxide.

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Hydrolysis: Formation of the carboxylic acid derivative.

    Condensation: Formation of new carbon-carbon bonded products.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-({3-nitrobenzoyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of ETHYL 5-(3-NITROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2-((4-methyl-3-nitrobenzoyl)amino)benzoate
  • Ethyl 2-((4-nitrobenzoyl)amino)benzoate
  • Ethyl 4-((3-nitrobenzoyl)amino)benzoate

Uniqueness

Ethyl 5-({3-nitrobenzoyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. The combination of the nitrobenzoyl group and the pyrazole ring makes it distinct from other similar compounds, potentially offering unique interactions with biological targets and different reactivity in chemical reactions.

Eigenschaften

Molekularformel

C19H16N4O5

Molekulargewicht

380.4g/mol

IUPAC-Name

ethyl 5-[(3-nitrobenzoyl)amino]-1-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C19H16N4O5/c1-2-28-19(25)16-12-20-22(14-8-4-3-5-9-14)17(16)21-18(24)13-7-6-10-15(11-13)23(26)27/h3-12H,2H2,1H3,(H,21,24)

InChI-Schlüssel

IIHBUHHNQHOVDH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Kanonische SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.